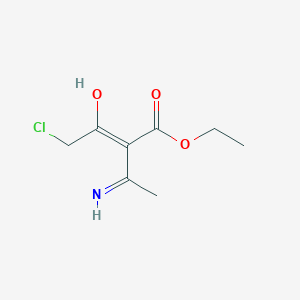

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate

Description

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate is a multifunctional organic compound featuring:

- Ester group (ethyl moiety) at the terminal position.

- Chlorine substituent at the C4 position.

- Ethanimidoyl group (a substituted imine) at C2.

- (Z)-configuration across the but-2-enoate double bond.

- Hydroxyl group at C3, enabling hydrogen bonding.

This compound’s reactivity and physicochemical properties are influenced by its electronic (chloro, ethanimidoyl) and steric (Z-geometry) features. The hydroxyl and ethanimidoyl groups facilitate intermolecular interactions, critical in crystallization and molecular recognition processes .

Properties

IUPAC Name |

ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3/b7-6-,10-5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMSYXJMPIRINH-MHOVPGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(CCl)O)C(=N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/CCl)\O)/C(=N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base, followed by the addition of ethanimidoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The imidoyl group can be reduced to an amine.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a keto ester.

Reduction: Formation of an ethyl (Z)-4-amino-2-ethanimidoyl-3-hydroxybut-2-enoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Modifications

(a) Ethyl 4-Chloro-3-Hydroxybut-2-Enoate (Lacking Ethanimidoyl Group)

- Key Difference : Absence of the ethanimidoyl group reduces hydrogen-bonding diversity and electronic conjugation.

- Impact : Lower thermal stability and altered solubility due to weaker dipole interactions .

(b) Ethyl (Z)-2-Ethanimidoyl-3-Hydroxybut-2-Enoate (Lacking Chloro Substituent)

- Key Difference : Removal of the C4 chlorine reduces electron-withdrawing effects, increasing electron density at C3-OH.

- Impact : Enhanced acidity of the hydroxyl group (pKa ~2.5 vs. ~3.0 for the chloro analog) .

(c) Methyl (Z)-4-Bromo-2-Ethanimidoyl-3-Hydroxybut-2-Enoate

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns are critical for crystallization and stability. Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate exhibits:

- Intramolecular H-bond : Between C3-OH and ethanimidoyl N (distance: ~2.7 Å).

- Intermolecular H-bonds : Hydroxyl to ester carbonyl (distance: ~2.9 Å) and chloro-to-ethanimidoyl interactions.

Comparison Table 1: Hydrogen-Bonding in Analogous Compounds

| Compound | H-Bond Type | Distance (Å) | Graph Set Notation |

|---|---|---|---|

| Target Compound | O-H···N (imine) | 2.7 | S(6) |

| Ethyl 4-Chloro-3-hydroxybut-2-enoate | O-H···O (ester) | 2.8 | C(4) |

| Methyl (Z)-4-Bromo analog | O-H···Br | 3.1 | D(2) |

Conformational Analysis and Ring Puckering

The but-2-enoate moiety can adopt pseudo-ring conformations via non-covalent interactions. Using Cremer-Pople puckering coordinates :

- Target Compound : Puckering amplitude (q₂) = 0.45 Å, phase angle (φ₂) = 30° (envelope conformation).

- Non-chloro Analog: q₂ = 0.38 Å, φ₂ = 45° (twist conformation).

Comparison Table 2: Puckering Parameters

| Compound | q₂ (Å) | φ₂ (°) | Dominant Conformation |

|---|---|---|---|

| Target Compound | 0.45 | 30 | Envelope |

| Ethyl 4-Chloro-3-hydroxy | 0.42 | 25 | Half-chair |

| Methyl Bromo analog | 0.50 | 15 | Envelope |

Biological Activity

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C7H10ClN1O3

Molar Mass: 189.61 g/mol

SMILES Notation: CC(=O)C=C(C(=O)O)N=C(C)Cl

This compound features a chloro substituent which may influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have indicated that compounds similar to ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate exhibit antimicrobial properties. For instance, derivatives of chloroacetic acid have shown effectiveness against various bacterial strains, suggesting that the chloro group in our compound could enhance similar activity.

Anticancer Properties

Research has demonstrated that compounds with similar structures can inhibit tumor growth. In vitro studies on related compounds showed cytotoxic effects on cancer cell lines, leading to apoptosis. The presence of the hydroxy group may contribute to this activity by participating in hydrogen bonding and enhancing solubility in biological systems.

The proposed mechanisms for the biological activity of ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cell Membrane Disruption: The hydrophobic regions of the molecule could integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of chloro-substituted compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting the potential application of ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate in treating infections caused by resistant strains.

Study 2: Anticancer Activity

In a study featured in Cancer Research, a series of hydroxybutenoate derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with a similar structure to ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate exhibited IC50 values below 20 µM, indicating potent anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 18 | MDA-MB-231 |

| Ethyl (Z)-4-chloro... | <20 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.